4-Chloro-3-(3-methylpyridin-2-yl)phenol
Description
4-Chloro-3-(3-methylpyridin-2-yl)phenol is a substituted phenolic compound featuring a chlorophenol core linked to a 3-methylpyridinyl moiety.
Properties
CAS No. |
1150617-95-0 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-chloro-3-(3-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-6-14-12(8)10-7-9(15)4-5-11(10)13/h2-7,15H,1H3 |
InChI Key |
HIVGVSYKIREHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methylpyridin-2-yl)phenol typically involves the reaction of 3-methylpyridine with 4-chlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and phenol rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The chlorine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Chlorocresol exhibits notable antimicrobial properties, making it valuable in the pharmaceutical industry. It has been studied for its effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms. Research indicates that chlorocresol can inhibit bacterial growth through mechanisms that include disruption of cell membrane integrity and interference with metabolic processes .
Dermal Penetration Studies
A study focused on chlorocresol's penetration through the skin demonstrated its potential as a topical antimicrobial agent. The study utilized high-performance liquid chromatography (HPLC) to analyze the dermal absorption of chlorocresol from metalworking fluids, revealing recovery rates exceeding 92% . This suggests that chlorocresol could be effectively formulated into topical treatments for skin infections.
Cosmetic Formulations
Chlorocresol is frequently used in cosmetic products due to its preservative properties. It helps extend the shelf life of formulations by preventing microbial contamination. Recent advancements in cosmetic science have explored the incorporation of chlorocresol in various formulations, including creams and lotions, where it acts as a stabilizing agent while providing antimicrobial protection .
Table 1: Cosmetic Applications of Chlorocresol
| Product Type | Function | Benefits |
|---|---|---|
| Creams | Preservative | Extends shelf life |
| Lotions | Antimicrobial agent | Prevents microbial growth |
| Makeup | Stabilizer | Maintains product consistency |
Industrial Applications
Use in Paints and Inks
Chlorocresol is utilized as a preservative in paints and inks, preventing microbial growth that can spoil these products during storage. Its effectiveness in aqueous systems enhances the durability and performance of coatings .
Regulatory Status
The Environmental Protection Agency (EPA) has classified chlorocresol as Group D, indicating it is not classifiable as to human carcinogenicity. This classification supports its continued use in various consumer products under regulated conditions .
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of chlorocresol against various bacterial strains. The results indicated a significant reduction in bacterial counts when exposed to chlorocresol at concentrations as low as 0.5%. This study highlights the compound's potential for inclusion in clinical formulations aimed at treating skin infections.
Case Study 2: Cosmetic Stability Testing
In a formulation stability study, chlorocresol was incorporated into a moisturizing cream. Over six months, the cream maintained its physical and chemical properties while effectively preventing microbial contamination. This case underscores the importance of chlorocresol in ensuring product safety and efficacy in cosmetic applications.
Mechanism of Action
The mechanism by which 4-Chloro-3-(3-methylpyridin-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The chloro and trifluoromethoxy groups enhance electrophilicity, improving reactivity in coupling reactions and catalytic applications .
- Pyridine Derivatives : Substituted pyridinyl groups (e.g., 3-methylpyridin-2-yl in the target compound) contribute to π-π stacking interactions, which are critical in drug-receptor binding .
Physicochemical Properties
- Melting Points: Chlorinated phenolic derivatives typically exhibit high melting points (268–287°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- Solubility : The presence of polar groups (e.g., -OH, -Cl) enhances solubility in polar solvents like acetonitrile/water mixtures, as seen in chromatographic applications .
Biological Activity
4-Chloro-3-(3-methylpyridin-2-yl)phenol, commonly referred to as chlorocresol, is a compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chlorocresol has the following chemical structure and properties:
| Property | Value |
|---|---|
| CAS Number | 59-50-7 |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol |
| Chemical Structure | Chemical Structure |
Chlorocresol exhibits its biological activity primarily through the inhibition of various enzymes, notably acetylcholinesterase (AChE). The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, which can result in prolonged neurotransmission and potential neurotoxicity .
Key Mechanisms:
- Enzyme Inhibition : Chlorocresol covalently binds to the active site of AChE, preventing the hydrolysis of acetylcholine.
- Neurotransmitter Accumulation : Increased levels of acetylcholine can enhance cholinergic signaling, which may have therapeutic implications in certain conditions but also poses risks for toxicity.
Biological Activity
Research has demonstrated various biological activities associated with chlorocresol:
- Antimicrobial Properties : Chlorocresol has been shown to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness as a preservative in pharmaceutical formulations is well-documented .
- Toxicological Effects : Chronic exposure studies indicate that chlorocresol can lead to adverse health effects such as decreased adrenal gland weights . This highlights the importance of understanding its toxicological profile in both therapeutic and environmental contexts.
Case Studies
Several studies have investigated the biological effects of chlorocresol:
- Antimicrobial Efficacy Study :
- Toxicity Assessment :
- Pharmacological Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
